2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl group, which is further substituted with a sulfonyl group attached to a trimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the formation of the 1,3,5-trimethyl-1H-pyrazole ring. This can be achieved through the cyclization of appropriate diketones or hydrazines under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Piperidine Derivative Formation: The sulfonylated pyrazole is reacted with a piperidine derivative to form the piperidinyl intermediate.
Methoxylation: The piperidinyl intermediate is then methoxylated using a suitable methoxy donor, such as methyl iodide, under basic conditions.
Pyrimidine Ring Formation: Finally, the methoxylated piperidinyl intermediate is coupled with a pyrimidine precursor under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxy or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various nucleophilic substitution products.
Hydrolysis: Cleaved methoxy or sulfonyl derivatives.
Scientific Research Applications
2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative that lacks the piperidinyl and pyrimidine substitutions.
Piperidinyl Sulfonyl Derivatives: Compounds with similar piperidinyl and sulfonyl groups but different substituents on the pyrazole or pyrimidine rings.
Methoxypyrimidine Derivatives: Compounds with similar methoxy and pyrimidine groups but different substituents on the piperidinyl or pyrazole rings.
Uniqueness
2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of a pyrazole ring, sulfonyl group, piperidinyl moiety, and methoxypyrimidine structure. This unique combination of functional groups and structural elements provides the compound with distinct chemical and biological properties, making it a valuable scaffold for various applications in research and industry.
Properties
IUPAC Name |
2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12-15(13(2)20(3)19-12)25(22,23)21-9-5-14(6-10-21)11-24-16-17-7-4-8-18-16/h4,7-8,14H,5-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKUBAHUGIVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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